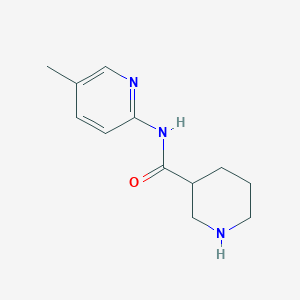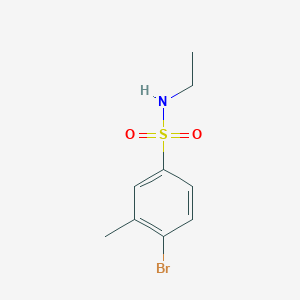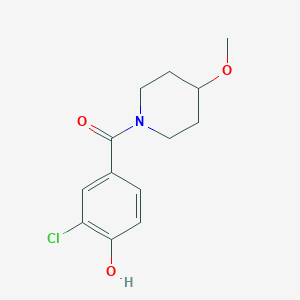
2-chloro-N-(3,4-dihydro-2H-1-benzopyran-4-yl)propanamide
Vue d'ensemble
Description
2-chloro-N-(3,4-dihydro-2H-1-benzopyran-4-yl)propanamide is an organic compound with the molecular formula C12H14ClNO2 It is a derivative of benzopyran, a bicyclic structure that includes a benzene ring fused to a pyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3,4-dihydro-2H-1-benzopyran-4-yl)propanamide typically involves the reaction of 3,4-dihydro-2H-1-benzopyran-4-amine with 2-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N-(3,4-dihydro-2H-1-benzopyran-4-yl)propanamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation: The benzopyran ring can be oxidized to form different derivatives.
Reduction: The amide group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Nucleophilic substitution: Products include azides or thiocyanates.
Oxidation: Products include various oxidized benzopyran derivatives.
Reduction: Products include primary or secondary amines.
Applications De Recherche Scientifique
2-chloro-N-(3,4-dihydro-2H-1-benzopyran-4-yl)propanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of polymers and other materials with specific electronic or optical properties.
Biological Studies: It is used as a probe to study enzyme interactions and other biochemical processes.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(3,4-dihydro-2H-1-benzopyran-4-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzopyran moiety can interact with hydrophobic pockets in proteins, while the amide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloro-N-(3,4-dihydro-2H-chromen-4-yl)propanamide
- 4-(4-hydroxyphenyl)-2,2,4-trimethylchroman
- 7-(diethylamino)-2-oxo-2H-1-benzopyran-4-carboxaldehyde
Uniqueness
2-chloro-N-(3,4-dihydro-2H-1-benzopyran-4-yl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the amide group allows for a range of chemical modifications and interactions that are not possible with other benzopyran derivatives.
Propriétés
IUPAC Name |
2-chloro-N-(3,4-dihydro-2H-chromen-4-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-8(13)12(15)14-10-6-7-16-11-5-3-2-4-9(10)11/h2-5,8,10H,6-7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDHGUYEVLGTRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCOC2=CC=CC=C12)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(Oxolan-2-ylmethyl)sulfamoyl]acetic acid](/img/structure/B1420259.png)


![3-[(4-methoxyphenyl)amino]-1,3-dihydro-2H-indol-2-one](/img/structure/B1420264.png)

![4-[(Oxiran-2-yl)methyl]thiomorpholine](/img/structure/B1420267.png)

![1-[4-(Cyclohexylamino)piperidin-1-YL]ethan-1-one](/img/structure/B1420269.png)

![2-{[2-(Tert-butoxy)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B1420272.png)

